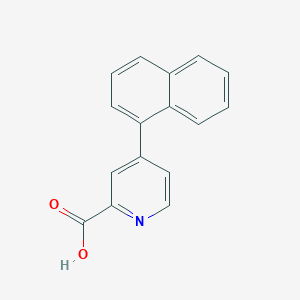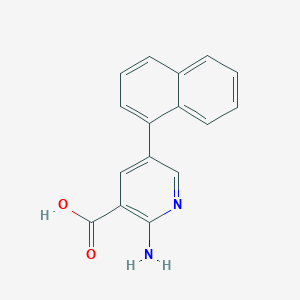![molecular formula C13H11NO5S B6391833 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% CAS No. 1261928-26-0](/img/structure/B6391833.png)
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid (5-MTA) is an organic compound with a molecular formula of C14H14O5S and a molecular weight of 302.32 g/mol. It is a white solid at room temperature and is soluble in water and most organic solvents. 5-MTA has been studied for its potential applications in scientific research and is a popular compound for laboratory experiments.
科学的研究の応用
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various derivatives, such as 5-methoxycarbonylthiophen-3-ylmethyl esters, which have been studied for their potential as insecticides. 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
作用機序
The mechanism of action of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% is not fully understood. It is believed that 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of certain biochemical and physiological processes, such as the synthesis of certain proteins and the metabolism of certain drugs.
Biochemical and Physiological Effects
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, leading to the inhibition of certain biochemical and physiological processes, such as the synthesis of certain proteins and the metabolism of certain drugs.
実験室実験の利点と制限
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% is a popular compound for laboratory experiments due to its availability and relatively low cost. It is also relatively easy to synthesize, making it a convenient compound for research. However, there are some limitations to its use in laboratory experiments. It is not very stable and can easily degrade in the presence of light and oxygen. Additionally, it has been shown to inhibit the activity of certain enzymes, which can lead to unexpected results in some experiments.
将来の方向性
The potential applications of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% are still being explored. Some possible future directions include further research into its potential as an insecticide, its potential to inhibit the growth of certain bacteria, and its potential to inhibit the activity of certain enzymes. Additionally, further research into its stability and potential degradation products could be beneficial for its use in laboratory experiments. Finally, further research into its potential as a therapeutic agent could lead to the development of new treatments for various diseases.
合成法
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-methoxycarbonylthiophen-3-ylmethyl chloride with 2-methoxynicotinic acid in an organic solvent such as dichloromethane. This reaction is catalyzed by a base such as potassium carbonate and yields 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95% in good yield.
特性
IUPAC Name |
2-methoxy-5-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-18-11-9(12(15)16)3-7(5-14-11)8-4-10(20-6-8)13(17)19-2/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKWEDNZXUGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CSC(=C2)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687912 |
Source


|
| Record name | 2-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-26-0 |
Source


|
| Record name | 2-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391783.png)

![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391806.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391816.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391827.png)
![6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391829.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)
